1-Benzyl-5-dichloromethyl-4-nitroimidazole
CAS No.: 122947-94-8
Cat. No.: VC20889387
Molecular Formula: C11H9Cl2N3O2
Molecular Weight: 286.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122947-94-8 |
|---|---|
| Molecular Formula | C11H9Cl2N3O2 |
| Molecular Weight | 286.11 g/mol |
| IUPAC Name | 1-benzyl-5-(dichloromethyl)-4-nitroimidazole |
| Standard InChI | InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)14-7-15(9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2 |
| Standard InChI Key | LPKZKTLBSIYPDV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=NC(=C2C(Cl)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC(=C2C(Cl)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
1-Benzyl-5-dichloromethyl-4-nitroimidazole (CAS: 122947-94-8) is characterized by a complex molecular architecture featuring multiple functional groups attached to an imidazole core. The compound contains a benzyl group at the N1 position, a dichloromethyl group at the C5 position, and a nitro group at the C4 position of the imidazole ring .
Physicochemical Characteristics
The compound exhibits distinctive physicochemical properties that define its behavior in various chemical environments. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of 1-Benzyl-5-dichloromethyl-4-nitroimidazole
| Property | Value |
|---|---|
| Molecular Formula | C11H9Cl2N3O2 |
| Molecular Weight | 286.11 g/mol |
| Appearance | Crystalline solid |
| CAS Number | 122947-94-8 |
| IUPAC Name | 1-benzyl-5-(dichloromethyl)-4-nitroimidazole |
| InChI | InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)14-7-15(9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2 |
| InChIKey | LPKZKTLBSIYPDV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=NC(=C2C(Cl)Cl)N+[O-] |
Structural Features
The structure of 1-Benzyl-5-dichloromethyl-4-nitroimidazole combines several key features that contribute to its chemical reactivity:
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The imidazole ring serves as the core heterocyclic structure
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The benzyl group at N1 position provides steric bulk and potential for further functionalization
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The dichloromethyl group at C5 position represents a versatile reactive site for nucleophilic substitution
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The nitro group at C4 position serves as a strong electron-withdrawing group that activates certain positions for chemical transformations
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 1-Benzyl-5-dichloromethyl-4-nitroimidazole, with the most common methods involving the functionalization of 1-benzyl-4-nitroimidazole.
Vicarious Nucleophilic Substitution (VNS) Method
The primary synthetic route employs a vicarious nucleophilic substitution reaction, which has been documented in multiple sources:
Table 2: VNS Synthesis Parameters
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Chloroform, potassium tert-butoxide | THF/DMF, -70°C, 20 min | 80.5% | |
| Chloroform, potassium tert-butoxide | DMF | 72% | |
| Chloroform, potassium tert-butoxide | Not specified | Not specified |
The reaction proceeds through the following mechanism:
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Formation of a carbanion from chloroform using a strong base (potassium tert-butoxide)
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Nucleophilic attack of this carbanion at the C5 position of 1-benzyl-4-nitroimidazole
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Base-catalyzed elimination of hydrogen chloride
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Reprotonation and ring aromatization to yield the target compound
The presence of the nitro group at the C4 position is critical for this reaction, as it activates the C5 position for nucleophilic attack through its strong electron-withdrawing effect .
Starting Materials
Reactivity and Chemical Transformations
The 1-Benzyl-5-dichloromethyl-4-nitroimidazole molecule possesses several reactive sites that enable diverse chemical transformations, making it valuable as a synthetic intermediate.
Nucleophilic Substitution Reactions
The dichloromethyl group serves as an excellent site for nucleophilic substitution reactions. Several examples have been documented:
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Reaction with benzylamine to yield corresponding substitution products (44% yield)
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Reaction with N-hydroxylamine to produce oxime derivatives (63% yield)
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Hydrolysis to form the corresponding aldehyde, which can participate in subsequent condensation reactions
Reduction of the Nitro Group
The nitro group at the C4 position can be reduced to an amino group, which introduces additional functionality for further synthetic elaborations:
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Reduction using hydrogen with palladium on charcoal (10%) at 40 psi
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Reaction typically conducted in ethanol
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Yields aminoimidazole derivatives in good yields (approximately 71%)
Knoevenagel Condensation
The aldehyde derived from hydrolysis of the dichloromethyl group can undergo Knoevenagel condensation:
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Reaction with diethyl malonate in the presence of titanium(IV) chloride
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Formation of 4-nitroimidazole derivatives bearing diethyl methylenemalonate groups
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These products serve as precursors for the synthesis of imidazo[4,5-b]pyridinones
Applications in Synthetic Chemistry
1-Benzyl-5-dichloromethyl-4-nitroimidazole has demonstrated significant utility in the synthesis of complex heterocyclic compounds with potential pharmaceutical applications.
Synthesis of Imidazo[4,5-b]pyridin-5-ones
One of the most notable applications is in the synthesis of imidazo[4,5-b]pyridin-5-ones, which are compounds of interest for treating conditions including insomnia, anxiety, schizophrenia, and Alzheimer's disease . The synthetic pathway involves:
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Hydrolysis of the dichloromethyl group to an aldehyde
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Knoevenagel condensation with diethyl malonate
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Reduction of the nitro group
Development of "Fat" Nucleosides
The compound has been utilized in the synthesis of "fat" nucleosides, which are modified nucleoside analogs with potential therapeutic applications:
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The dichloromethyl group serves as a versatile functional group for nucleophilic and electrophilic attacks
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This enables the annulation of appropriate side chains
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The nitro group can be modified to introduce diverse functionalities
Research Findings and Structure Verification
Spectroscopic Characterization
Various spectroscopic techniques have been employed to characterize 1-Benzyl-5-dichloromethyl-4-nitroimidazole:
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1H-NMR spectroscopy reveals distinctive signals:
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Mass spectrometry analysis shows the correct MH+ ion at m/z 316 for the p-methoxybenzyl derivative
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Elemental microanalysis has confirmed the composition, providing consistent results with the theoretical values
Relationship to Nitroimidazole Pharmaceutical Development
The nitroimidazole scaffold represents one of the most significant heterocyclic systems in drug discovery, with applications dating back to the 1950s . While 1-Benzyl-5-dichloromethyl-4-nitroimidazole itself is primarily used as a synthetic intermediate, it belongs to a class of compounds with extensive pharmaceutical relevance.
Nitroimidazoles in Medicine
Nitroimidazoles have demonstrated activity against:
Recent developments include the approval of delamanid and pretomanid for treating multi-drug resistant tuberculosis, highlighting the continued relevance of nitroimidazole chemistry in addressing significant medical challenges .
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